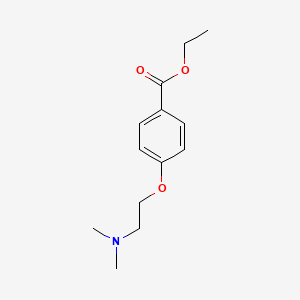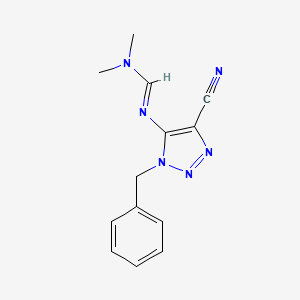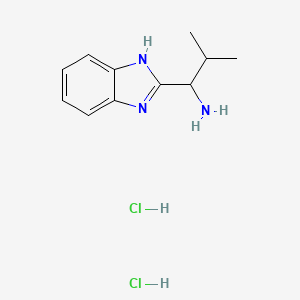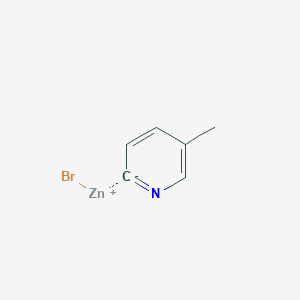
5-Methyl-2-pyridylzinc bromide
Descripción general
Descripción
5-Methyl-2-pyridylzinc bromide is an organozinc compound. It has a molecular formula of C6H6BrNZn and a molecular weight of 237.41 . It’s typically used in laboratory settings for the synthesis of various substances .
Synthesis Analysis
The synthesis of this compound involves a coupling reaction of stable 2-pyridylzinc bromides . The organozincs used in this process are prepared via the direct insertion of active zinc into the corresponding bromopyridines .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H6BrNZn . This indicates that the molecule is composed of six carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and one zinc atom.
Chemical Reactions Analysis
This compound can be used as a substrate in the Pd-catalyzed C-C bond-forming reactions with 3-iodothiophene. It can also be used in the Pd-catalyzed synthesis of 5-heteroaryl- and 5-aryl-2-furaldehydes by reacting with 5-bromo-2-furaldehyde .
Physical And Chemical Properties Analysis
This compound is a solution with a concentration of 0.5 M in THF. It has a density of 0.959 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
Synthetic Applications in Organic Chemistry
5-Methyl-2-pyridylzinc bromide, a type of organozinc reagent, has notable applications in the field of organic chemistry, particularly in synthesis. For instance, a study by Rieke and Kim (2011) detailed the direct preparation of 5-bromo-2-pyridylzinc iodide, a closely related compound, which was then utilized in various coupling reactions, demonstrating the versatility of pyridylzinc reagents in synthesis (Rieke & Kim, 2011). Similarly, Kim and Rieke (2010) reported on the synthesis of 2-pyridyl and 3-pyridylzinc bromides and their successful use in a range of cross-coupling reactions (Kim & Rieke, 2010).
Role in Cross-Coupling Chemistry
The significance of pyridylzinc bromides in cross-coupling chemistry is further emphasized by Coleridge et al. (2010), who described the efficient cross-coupling of 2-pyridylzinc bromide with various aryl halides. This study highlighted the stability of 2-pyridylzinc bromide and underscored the value of organozinc reagents in the cross-coupling reactions of sensitive heterocyclic nucleophiles (Coleridge et al., 2010).
Development of Stable Pyridylzinc Reagents
In a related domain, the direct preparation of stable 2-pyridylzinc bromide and its application in copper-free and palladium-catalyzed coupling reactions were explored by Kim and Rieke (2009). Their work demonstrated the potential for developing more efficient synthetic routes for pyridyl compounds (Kim & Rieke, 2009).
Application in Heterocyclic Compound Synthesis
Pyridylzinc bromides are also instrumental in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and material chemistry. Shin, Cho, and Kim (2013) illustrated this by preparing 2-substituted-4-pyridylzinc bromides for coupling reactions (Shin, Cho, & Kim, 2013).
Contributions to Advancements in Organic Synthesis
Finally, the practical synthetic route for preparing 2-pyridyl and 3-pyridyl derivatives utilizing stable 2-pyridylzinc bromides, as reported by Kim and Rieke (2010), shows the broader impact of these compounds in advancing organic synthesis techniques (Kim & Rieke, 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Methyl-2-pyridylzinc bromide is an organozinc reagent . It is primarily used as a substrate in various chemical reactions . The primary targets of this compound are other reactants in the chemical reactions in which it is involved .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it is used in Pd-catalyzed C-C bond-forming reactions with 3-iodothiophene . It is also used in the Pd-catalyzed synthesis of 5-heteroaryl- and 5-aryl-2-furaldehydes by reacting with 5-bromo-2-furaldehyde .
Biochemical Pathways
As a chemical reagent, this compound is involved in various biochemical pathways depending on the specific reactions it is used in. For example, in the Pd-catalyzed C-C bond-forming reactions, it contributes to the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s important to note that it is typically stored at 2-8°c .
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions. For example, it can contribute to the synthesis of 5-heteroaryl- and 5-aryl-2-furaldehydes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature at which the reactions are carried out can affect the rate and outcome of the reactions . Additionally, the presence of other reactants and catalysts can also influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
bromozinc(1+);5-methyl-2H-pyridin-2-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-3-2-4-7-5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXPMXQCMIGWIS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=[C-]C=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



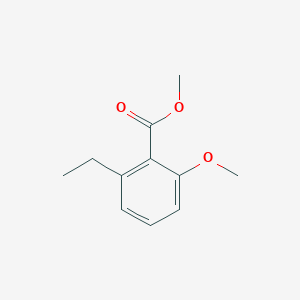


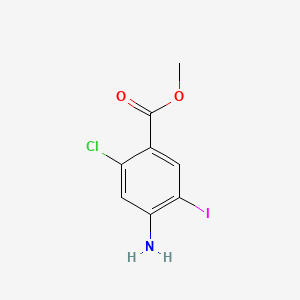
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3119941.png)
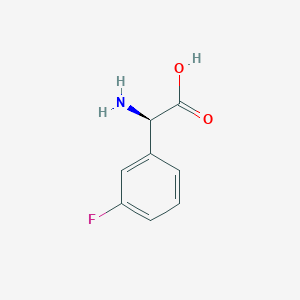

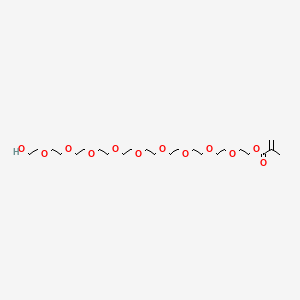
![[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine](/img/structure/B3119968.png)
